![molecular formula C23H26N4O3S B2845804 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1797123-56-8](/img/structure/B2845804.png)
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds containing a benzo[d]thiazol-2-yl group and a piperidin-4-yl group, like the one you’re asking about, are often used in medicinal chemistry . They can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid can be used . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the yield, melting point, and NMR data can be obtained .Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms and Binge Eating
The chemical compound under discussion has a structure similar to that of compounds evaluated for their impact on the orexin (OX) system and their receptors (OXR), which are crucial for regulating feeding, arousal, stress, and substance abuse behaviors. Specifically, research on compounds like SB-649868, which shows dual antagonist activity at OX1 and OX2 receptors, highlights the potential of targeting OX1R mechanisms to treat binge eating and possibly other eating disorders with a compulsive component. This approach suggests that selective antagonism at OX1R could represent a promising pharmacological treatment avenue (Piccoli et al., 2012).
Interaction with CB1 Cannabinoid Receptor
The compound is structurally related to SR141716, a selective antagonist for the CB1 cannabinoid receptor. The study on SR141716 and its analogs, including molecular interaction analyses, provides insights into the role of specific structural features for binding to the CB1 receptor. These studies contribute to the understanding of how alterations in the chemical structure can modulate receptor affinity and activity, thereby influencing the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Antihistaminic Activity
The compound's structural framework is reminiscent of benzimidazole derivatives known for their H1-antihistaminic activity. This suggests potential applications in designing new antihistaminic agents that could offer therapeutic benefits in treating allergic reactions. Research on benzimidazole derivatives has shown that specific structural modifications can enhance antihistaminic activity, highlighting the importance of chemical structure in drug efficacy (Iemura et al., 1986).
Wirkmechanismus
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins . This inhibition results in the reduction of inflammation, as these molecules are key mediators of the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of thromboxane and prostaglandins from arachidonic acid . This leads to a decrease in inflammation and associated symptoms .
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of thromboxane and prostaglandins . This results in a decrease in inflammation and associated symptoms . Among the series of similar compounds, some demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Zukünftige Richtungen
The future directions for research on these compounds could include further exploration of their biological activities and the development of new synthetic routes . Additionally, molecular docking studies could be used to better understand the interaction of these compounds with their protein targets .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-7-8-19(30-2)18(13-15)25-22(29)21(28)24-14-16-9-11-27(12-10-16)23-26-17-5-3-4-6-20(17)31-23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHWUNENOTDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.